2,5-dimethyl-N-(2-(phenylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,5-dimethyl-N-(2-(phenylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)benzamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a benzamide core with multiple functional groups, including a phenylsulfonyl group and a tetrahydroisoquinoline moiety, which contribute to its diverse reactivity and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-dimethyl-N-(2-(phenylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)benzamide typically involves multi-step organic reactions. One common approach starts with the preparation of the tetrahydroisoquinoline intermediate, which is then functionalized with a phenylsulfonyl group. The final step involves the coupling of this intermediate with 2,5-dimethylbenzoyl chloride under appropriate conditions to form the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of advanced catalytic systems and controlled reaction environments to facilitate the efficient formation of the desired product. The specific details of industrial methods are proprietary and may vary between manufacturers.
Chemical Reactions Analysis
Types of Reactions
2,5-dimethyl-N-(2-(phenylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The phenylsulfonyl group can be oxidized under strong oxidizing conditions.
Reduction: The compound can be reduced to modify the functional groups, such as reducing the sulfonyl group to a sulfide.
Substitution: The benzamide moiety can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.
Reduction: Common reducing agents include lithium aluminum hydride or sodium borohydride.
Substitution: Conditions typically involve nucleophiles like amines or alkoxides in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfone derivatives, while reduction can produce sulfide-containing compounds.
Scientific Research Applications
2,5-dimethyl-N-(2-(phenylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)benzamide has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2,5-dimethyl-N-(2-(phenylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)benzamide involves its interaction with specific molecular targets. The phenylsulfonyl group can interact with enzymes or receptors, potentially inhibiting their activity. The tetrahydroisoquinoline moiety may also play a role in binding to biological targets, influencing cellular pathways and processes.
Comparison with Similar Compounds
Similar Compounds
- 2,5-dimethyl-N-(3-phenylpropyl)benzamide
- 2,5-dimethyl-N-(4-phenoxyphenyl)benzamide
- 2,5-dimethyl-N-(3-sulfamoylphenyl)benzamide
Uniqueness
2,5-dimethyl-N-(2-(phenylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)benzamide is unique due to the presence of both the phenylsulfonyl and tetrahydroisoquinoline groups, which confer distinct chemical and biological properties. This combination of functional groups is not commonly found in similar compounds, making it a valuable molecule for research and development.
Properties
IUPAC Name |
N-[2-(benzenesulfonyl)-3,4-dihydro-1H-isoquinolin-7-yl]-2,5-dimethylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24N2O3S/c1-17-8-9-18(2)23(14-17)24(27)25-21-11-10-19-12-13-26(16-20(19)15-21)30(28,29)22-6-4-3-5-7-22/h3-11,14-15H,12-13,16H2,1-2H3,(H,25,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LMHDPGNOWYMLEV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)C(=O)NC2=CC3=C(CCN(C3)S(=O)(=O)C4=CC=CC=C4)C=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.